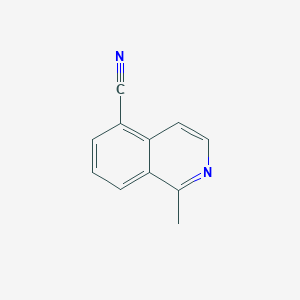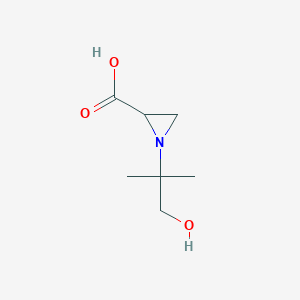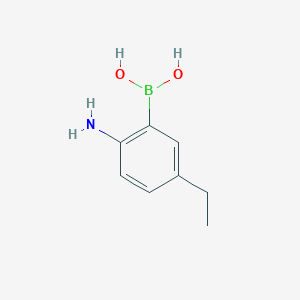![molecular formula C10H12N2 B15071797 2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
2,5,6-Trimethylpyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trimethylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with three methyl groups attached at the 2nd, 5th, and 6th positions. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethylpyrazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. For example, the reaction of 2-aminopyridine with 1,3-diketones under acidic conditions can lead to the formation of pyrazolo[1,5-a]pyridine derivatives . Another approach involves the use of 2-pyridyl-substituted amidines or guanidines, which undergo oxidative cyclization to form the desired pyrazolo[1,5-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of greener synthetic methodologies, such as the use of environmentally friendly oxidizing agents, can contribute to more sustainable industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Trimethylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazolo[1,5-a]pyridine N-oxides, while reduction can yield partially or fully reduced derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, onto the pyridine ring .
Applications De Recherche Scientifique
2,5,6-Trimethylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes for imaging applications
Mécanisme D'action
The mechanism of action of 2,5,6-Trimethylpyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . The interaction with CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2,5,6-Trimethylpyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but contain a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern and are investigated for their potential as CDK inhibitors and anticancer agents.
Imidazo[1,5-a]pyridines: These compounds have an imidazole ring fused to a pyridine ring and are studied for their biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
2,5,6-trimethylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-4-10-5-9(3)11-12(10)6-8(7)2/h4-6H,1-3H3 |
Clé InChI |
QETPARXIDDMESR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=NN2C=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


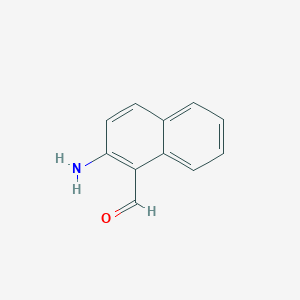
![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)

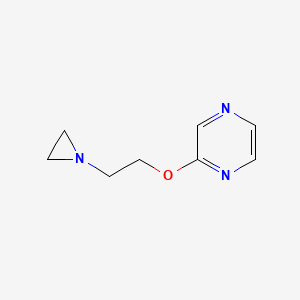
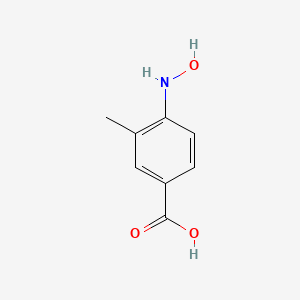

![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)

